molecular formula C21H26N6O4S B13135456 4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid CAS No. 28321-30-4

4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid

Cat. No.: B13135456
CAS No.: 28321-30-4
M. Wt: 458.5 g/mol
InChI Key: MXXVMXXYLWZDMO-UHFFFAOYSA-N
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Description

4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid is a complex organic compound that features a triazine ring, a sulfonic acid group, and multiple amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amine precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Propanamido Linker: The propanamido linker is formed through an amide coupling reaction.

    Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced via sulfonation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted products.

Scientific Research Applications

4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and amine groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The sulfonic acid group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diamino-1,3,5-triazin-2-ol: A simpler triazine derivative with similar amine groups.

    2,4-Diamino-1,3,5-triazin-6-one: Another triazine compound with comparable structural features.

Uniqueness

4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid is unique due to its combination of a triazine ring, a sulfonic acid group, and a propanamido linker. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

28321-30-4

Molecular Formula

C21H26N6O4S

Molecular Weight

458.5 g/mol

IUPAC Name

4-[3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]-2-methylbenzenesulfonic acid

InChI

InChI=1S/C21H26N6O4S/c1-13-12-15(7-10-17(13)32(29,30)31)24-18(28)11-6-14-4-8-16(9-5-14)27-20(23)25-19(22)26-21(27,2)3/h4-5,7-10,12H,6,11H2,1-3H3,(H,24,28)(H,29,30,31)(H4,22,23,25,26)

InChI Key

MXXVMXXYLWZDMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)N3C(=NC(=NC3(C)C)N)N)S(=O)(=O)O

Origin of Product

United States

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